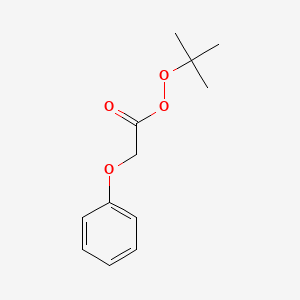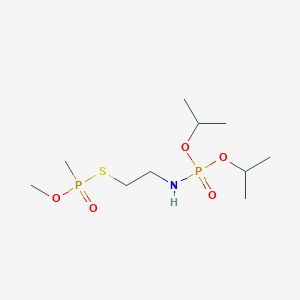
O-Methyl S-(O',O'-diisopropylphosphoramido)ethyl methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate is a chemical compound with the molecular formula C11H26NO2PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphoramido group and a methylphosphonothioate moiety.
Vorbereitungsmethoden
The synthesis of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate involves several steps. One common synthetic route includes the reaction of diisopropylamine with ethyl methylphosphonothioate, followed by the introduction of a methyl group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonothioate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramido group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and varying temperatures depending on the desired reaction. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramido and phosphonothioate derivatives.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs or as a biochemical tool in medical research.
Industry: It is utilized in the production of specialized chemicals and materials, including pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate can be compared with other similar compounds, such as:
VX nerve agent: Both compounds contain phosphonothioate groups, but VX is known for its use as a toxic nerve agent in chemical warfare.
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: This compound has a similar structure but differs in the alkyl groups attached to the phosphonothioate moiety.
O,S-Diethyl methylphosphonothioate: Another related compound with different alkyl substituents, used in various chemical applications.
The uniqueness of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
21988-53-4 |
|---|---|
Molekularformel |
C10H25NO5P2S |
Molekulargewicht |
333.32 g/mol |
IUPAC-Name |
N-di(propan-2-yloxy)phosphoryl-2-[methoxy(methyl)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C10H25NO5P2S/c1-9(2)15-18(13,16-10(3)4)11-7-8-19-17(6,12)14-5/h9-10H,7-8H2,1-6H3,(H,11,13) |
InChI-Schlüssel |
OLLOFYSRHJNSFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(NCCSP(=O)(C)OC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


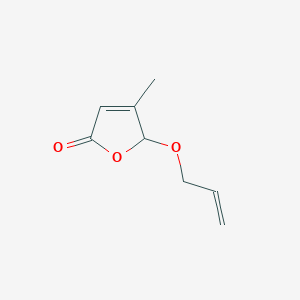
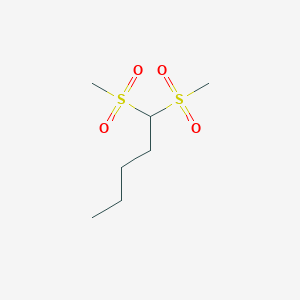

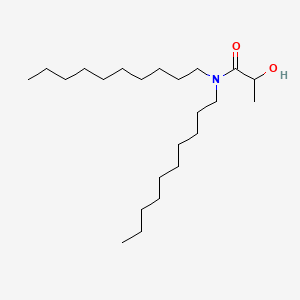
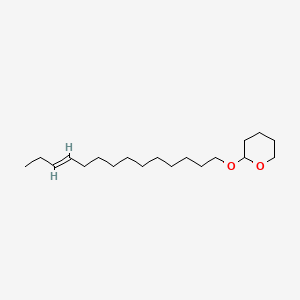


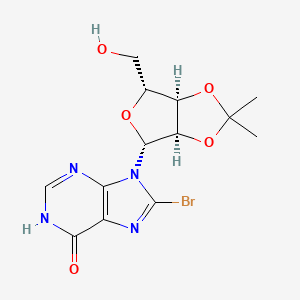
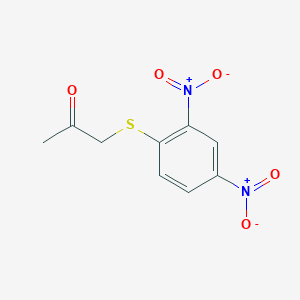
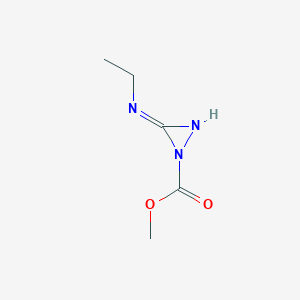
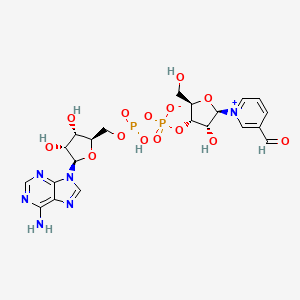
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
